methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a seven-membered diazepine ring fused with two benzene moieties. Key structural features include:
- 3-(3,4-Dimethoxyphenyl) substituent: Electron-donating methoxy groups may improve solubility and influence receptor binding.
- Methyl benzoate ester: Introduces steric bulk and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C31H30N2O6 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
methyl 4-[5-acetyl-9-(3,4-dimethoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C31H30N2O6/c1-18(34)33-25-8-6-5-7-23(25)32-24-15-22(21-13-14-27(37-2)28(17-21)38-3)16-26(35)29(24)30(33)19-9-11-20(12-10-19)31(36)39-4/h5-14,17,22,30,32H,15-16H2,1-4H3 |
InChI Key |
ZQACNVBXLYLHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization of the aromatic rings and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazin-Fused Derivatives ()
Compounds 4i, 4j, and 4k feature a benzo[b]pyrido/pyrazino-thiazin core instead of diazepine. Key differences:
- Thiazin ring (six-membered) : Contains sulfur and nitrogen, offering distinct electronic properties compared to the diazepine’s two-nitrogen system.
- Biological activity : These compounds are histone deacetylase (HDAC) inhibitors, suggesting divergent therapeutic applications compared to diazepine derivatives .
Diazepine Derivatives with Varied Substituents
10-Acetyl-11-(3-Nitrophenyl) Analogue ()
- 3-Nitrophenyl group : Electron-withdrawing nitro substituent reduces solubility but may enhance binding to nitroreductase enzymes.
- Molecular formula : C₂₃H₁₉N₃O₄ (inferred).
- Activity: Not explicitly stated, but nitro groups are often associated with prodrug activation .
10-Acetyl-11-(2,4-Dichlorophenyl) Analogue ()
- Chlorine substituents : Increase lipophilicity and membrane permeability.
- Molecular formula : C₂₇H₃₃ClN₂O (from CAS data).
- Potential use: Chlorinated aromatics are common in antimicrobial agents .
10-Acetyl-11-[3-(Benzyloxy)-4-Methoxyphenyl] Analogue ()
- Molecular formula : C₃₁H₃₂N₂O₄.
- Molar mass : 496.6 g/mol, significantly larger than the target compound .
Dibenzo-Dioxin Derivatives ()
Compounds like 2-((3,7,8-trichlorodibenzo(b,e)(1,4)dioxin-2-ylamino)methyl) phenyl methacrylate feature a dioxin core instead of diazepine:
- Dioxin structure : Planar and rigid, leading to high environmental persistence (e.g., polychlorinated dibenzo-dioxins).
- Chlorine/nitro substituents : Associated with toxicity but also antioxidant activity in some derivatives .
Biological Activity
Methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse pharmacological effects. The presence of acetyl and methoxy groups may enhance its solubility and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells. For instance, related dibenzo derivatives have shown promising results in preclinical models by inducing cell cycle arrest and apoptosis in various cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through its interaction with neurotransmitter systems. Studies suggest that it may modulate cholinergic signaling pathways, which are crucial for cognitive function. Compounds with similar structures have demonstrated the ability to enhance synaptic plasticity and memory retention in animal models .
Antimicrobial Activity
In vitro studies have reported that certain derivatives of dibenzo compounds possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This aspect warrants further investigation into the specific activity of this compound against clinically relevant microbes.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Study : A study involving a dibenzo compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of weeks. The study concluded that the compound's HDAC inhibitory activity was a key factor in its anticancer efficacy .
- Neuroprotection : In an animal model of Alzheimer's disease, a related compound improved cognitive function and reduced amyloid-beta plaque formation. This suggests potential applications for this compound in neurodegenerative diseases .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
